molecular formula C54H92O23 B1671518 Ginsenoside rb1 CAS No. 41753-43-9

Ginsenoside rb1

Cat. No. B1671518
CAS RN: 41753-43-9
M. Wt: 1109.3 g/mol
InChI Key: GZYPWOGIYAIIPV-MCAKJACCSA-N
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Description

Ginsenoside Rb1 is a chemical compound belonging to the ginsenoside family . It is found in the plant genus Panax (ginseng) and has a variety of potential health effects including anticarcinogenic, immunomodulatory, anti‐inflammatory, antiallergic, antiatherosclerotic, antihypertensive, and antidiabetic effects as well as antistress activity and effects on the central nervous system .


Synthesis Analysis

The biosynthesis of Ginsenoside Rb1 in Panax ginseng starts from farnesyl diphosphate (FPP), which is converted to squalene with squalene synthase (SQS), then to 2,3-oxidosqualene with squalene epoxidase (SE). The 2,3-oxidasqualene is then converted to dammarenediol-II by cyclization, with dammarenediol-II synthase (DS) as the catalyst .


Molecular Structure Analysis

Ginsenoside Rb1 is a protopanaxadiol that has diverse in vitro and in vivo effects, including neuroprotective, anti-inflammatory, and anti-obesity actions .


Chemical Reactions Analysis

Transformation pathways of Ginsenoside Rb1 involve deglycosylation, elimination, cycloaddition, epimerization, and addition reactions . The enzymatic transformed Rb1 follows the pathways: Rb1→Rd→F2→CK .


Physical And Chemical Properties Analysis

Ginsenoside Rb1 is a protopanaxadiol saponin and a typical ginseng component . It inhibits Na+, K±ATPase activity with IC50 of 6.3±1.0 μM .

Scientific Research Applications

Immune System Support

Ginsenoside Rb1 has been shown to prevent immune injury induced by deoxynivalenol (DON) in mice. It alleviates DON-induced immune damage by reducing oxidative stress and apoptosis, indicating its potential as a therapeutic agent for immune system support (Rajput et al., 2021).

Metabolic and Cardiovascular Health

Ginsenoside Rb1 enhances adiponectin signaling in muscle cells, which is linked to improved glucose utilization. This suggests a role for Rb1 in managing diabetes and related metabolic disorders (Tabandeh et al., 2015). Additionally, its beneficial effects on myocardial ischemia/reperfusion injury and cardiac enzymes have been noted, highlighting its potential in cardiovascular health (Zheng et al., 2017).

Neuroprotection

Ginsenoside Rb1 inhibits fibrillation and toxicity of alpha-synuclein, suggesting a potential role in treating Parkinson's disease and related neurodegenerative disorders (Ardah et al., 2015). It also exhibits neuroprotective functions in models of diabetic cardiomyopathy, improving cardiac function and calcium signaling (Qin et al., 2019).

Renal Protection

Ginsenoside Rb1 protects against renal injury induced by intestinal ischemia-reperfusion in mice, highlighting its potential in renal health management (Sun et al., 2013).

Safety And Hazards

Ginsenoside Rb1 is moderately toxic by intraperitoneal route and poison by intravenous route . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Ginsenoside Rb1 has potent effects in alleviating the pathological features of Alzheimer’s Disease, suggesting Ginsenoside Rb1 may be a competitive candidate for Alzheimer’s Disease therapy . It also has potential in treating neurological disorders .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPWOGIYAIIPV-JBDTYSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316929
Record name Ginsenoside Rb1
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Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rb1

CAS RN

41753-43-9
Record name Ginsenoside Rb1
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Record name Ginsenoside Rb1
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Record name Ginsenoside Rb1
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Record name Ginsenoside Rb1
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Record name 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside
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Record name GINSENOSIDE RB1
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Citations

For This Compound
16,800
Citations
P Zhou, W Xie, S He, Y Sun, X Meng, G Sun, X Sun - Cells, 2019 - mdpi.com
… models have suggested that ginsenoside Rb1 exerts various … of action of ginsenoside Rb1 in the management of diabetes … In conclusion, ginsenoside Rb1 exerts significant anti-obesity…
Number of citations: 173 www.mdpi.com
T Ahmed, SH Raza, A Maryam, WN Setzer… - Brain research …, 2016 - Elsevier
… Ginsenoside Rb1 has been found in higher concentrations in P. quinquefolius and P. … ginsenoside Rb1 than the roots, rhizomes, or root hairs. Ginsenosides, including ginsenoside Rb1, …
Number of citations: 137 www.sciencedirect.com
P Zhou, W Xie, Y Sun, Z Dai, G Li, G Sun… - Molecular and Cellular …, 2019 - Elsevier
… Recently, more attention has focused on ginsenoside Rb1 as an antioxidative and anti-… This review summarized the available reports of the effects of ginsenoside Rb1 on the …
Number of citations: 51 www.sciencedirect.com
H Deng, J Zhang - Chinese Medical Journal, 1991 - mednexus.org
… undestand the mechanism of this action, a study on the antioxidative effect of Ginsenoside Rb1 and Rg1 was carried out. Results showed that Ginsenoside Rb1 and Rg1 could inhibit …
Number of citations: 111 mednexus.org
LQ Cheng, JR Na, MH Bang, MK Kim, DC Yang - Phytochemistry, 2008 - Elsevier
… the same volume of ginsenoside Rb1 (2) and then incubated for 10 h in a shaking incubator. We observed that cultures in LB broth and tryptic soy broth converted ginsenoside Rb1 (2) …
Number of citations: 204 www.sciencedirect.com
CG Benishin, R Lee, LCH Wang, HJ Liu - Pharmacology, 1991 - karger.com
Ginsenosides, the saponins of ginseng, are bioactive ingredients which exert many beneficial effects. One ginsenoside, Rb 1 , extracted from North American ginseng (Panax …
Number of citations: 291 karger.com
Y Xiong, L Shen, KJ Liu, P Tso, Y Xiong, G Wang… - Diabetes, 2010 - Am Diabetes Assoc
… Although the components in ginseng root vary across sources and species, ginsenoside Rb1 (Rb1) is considered the most abundant and most important active factor (14). Rb1 has …
Number of citations: 195 diabetesjournals.org
X Zheng, S Wang, X Zou, Y Jing, R Yang, S Li… - Experimental …, 2017 - jstage.jst.go.jp
… L-ginsenoside Rb1, h-ginsenoside Rb1 and losartan notably inhibited the activation of the eRK signaling pathway induced by HF. The results suggest that ginsenoside Rb1 or losartan …
Number of citations: 76 www.jstage.jst.go.jp
EH Joh, IA Lee, IH Jung, DH Kim - Biochemical pharmacology, 2011 - Elsevier
… Therefore, in the present study, we studied the anti-inflammatory effects of ginsenoside Rb1 and compound K and the mechanisms responsible in mice with TNBS-induced colitis and in …
Number of citations: 257 www.sciencedirect.com
JH Lim, TC Wen, S Matsuda, J Tanaka, N Maeda… - Neuroscience …, 1997 - Elsevier
Our previous study showed that the oral administration of red ginseng powder before but not after transient forebrain ischemia prevented delayed neuronal death in gerbils, and that a …
Number of citations: 291 www.sciencedirect.com

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